N-(4-氨基-2-((4-硝基苄硫基)-6-氧代-1,6-二氢嘧啶-5-基)-4-乙氧基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(4-amino-2-((4-nitrobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzamide is a useful research compound. Its molecular formula is C20H19N5O5S and its molecular weight is 441.46. The purity is usually 95%.

BenchChem offers high-quality N-(4-amino-2-((4-nitrobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-amino-2-((4-nitrobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

生物活化和前药开发

对 CB 1954(5-(氮杂环丁-1-基)-2,4-二硝基苯甲酰胺)等相关化合物的研究揭示了此类化学物质在生物活化和前药开发中的潜力。CB 1954 由酶 DT 二氢喋呤还原酶激活,通过形成 DNA-DNA 链间交联产生高度选择性的细胞毒性,该机制可能由所讨论的化合物共享 (Knox 等,1991)。这证明了该化合物在开发靶向癌症疗法中的潜在用途,特别是通过基因导向酶前药疗法 (GDEPT),其中前药在肿瘤细胞中选择性激活。

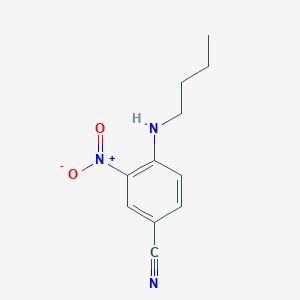

硝基还原酶酶激活

如 CB 1954 所见,硝基还原酶酶对含硝基前药的激活表明了一条途径,通过该途径 N-(4-氨基-2-((4-硝基苄基)硫代)-6-氧代-1,6-二氢嘧啶-5-基)-4-乙氧基苯甲酰胺也可能在治疗背景下被激活。负责将 CB 1954 转化为其细胞毒性形式的酶已被确定为 NAD(P)H 脱氢酶(醌),这表明可以利用类似的机制激活所讨论的化合物,从而为癌症治疗提供靶向方法 (Knox 等,1988)。

作用机制

Target of Action

Compounds with similar structures, such as thiazoles, have been found to have diverse biological activities. They can act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules .

Mode of Action

The mode of action of such compounds can vary widely depending on their specific structure and the biological target. They might interact with their targets through various mechanisms, such as inhibiting enzyme activity, blocking receptor sites, or disrupting cell membrane integrity .

Biochemical Pathways

These compounds can affect various biochemical pathways. For example, they might interfere with the synthesis of essential components of the cell, disrupt signal transduction pathways, or inhibit the activity of key enzymes .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these compounds can also vary widely. Factors such as the compound’s solubility, stability, and molecular size can influence its bioavailability .

Result of Action

The molecular and cellular effects of these compounds can include changes in cell growth, cell death, or changes in the expression of certain genes .

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances can influence the compound’s action, efficacy, and stability .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-amino-2-((4-nitrobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzamide involves the condensation of 4-amino-2-((4-nitrobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzoic acid with ethyl chloroformate, followed by reaction with ammonia to form the final product.", "Starting Materials": [ "4-amino-2-((4-nitrobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzoic acid", "Ethyl chloroformate", "Ammonia" ], "Reaction": [ "Step 1: Condensation of 4-amino-2-((4-nitrobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzoic acid with ethyl chloroformate in the presence of a base such as triethylamine or pyridine to form the corresponding ethyl ester intermediate.", "Step 2: Addition of ammonia to the ethyl ester intermediate to form the final product, N-(4-amino-2-((4-nitrobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzamide.", "Step 3: Purification of the final product by recrystallization or chromatography." ] } | |

CAS 编号 |

888419-37-2 |

分子式 |

C20H19N5O5S |

分子量 |

441.46 |

IUPAC 名称 |

N-[4-amino-2-[(4-nitrophenyl)methylsulfanyl]-6-oxo-1H-pyrimidin-5-yl]-4-ethoxybenzamide |

InChI |

InChI=1S/C20H19N5O5S/c1-2-30-15-9-5-13(6-10-15)18(26)22-16-17(21)23-20(24-19(16)27)31-11-12-3-7-14(8-4-12)25(28)29/h3-10H,2,11H2,1H3,(H,22,26)(H3,21,23,24,27) |

InChI 键 |

VDMWKEPHVYQCDK-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=C(C=C1)C(=O)NC2=C(N=C(NC2=O)SCC3=CC=C(C=C3)[N+](=O)[O-])N |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,5-dichloro-N-[1-(4-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2711015.png)

![2-amino-5-oxo-4H,5H-pyrano[3,2-c]chromene-3,4,4-tricarbonitrile](/img/structure/B2711023.png)

![N-(benzo[d]thiazol-2-yl)-4-(dimethylamino)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2711024.png)

![ethyl 7-(acetyloxy)-2,3-dihydro-1H-pyrrolo[1,2-a]indole-9-carboxylate](/img/structure/B2711026.png)

![1-methyl-N-[(4-methylphenyl)methyl]-6-oxopyridazine-3-carboxamide](/img/structure/B2711036.png)

![3-[(3-Chloro-5-nitropyridin-2-yl)amino]-1-(4-fluorophenyl)azetidin-2-one](/img/structure/B2711037.png)